N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide
Description
A synthetic sulfonamide derivative featuring a tetrahydroquinoline core with dual sulfonyl substituents. Potential applications might include enzyme inhibition (e.g., carbonic anhydrase, kinases) or antimicrobial activity, based on structural similarities to known bioactive sulfonamides.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-3-9-21(18,19)14-12-7-6-11-5-4-8-15(13(11)10-12)20(2,16)17/h6-7,10,14H,3-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKDOLJZKRZRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of sulfonamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides, forming new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include sulfone, amine, and substituted derivatives.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Hypothetical Key Properties (if studied):
- Molecular Weight : ~330 g/mol
- Solubility : Likely moderate in polar solvents due to sulfonamide groups.
- Bioactivity : Theoretical affinity for sulfonamide-binding protein targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations (Hypothetical):
- Dual sulfonamide groups in the target compound may enhance binding avidity compared to single-sulfonamide analogs like celecoxib or dorzolamide .
- Tetrahydroquinoline core could improve membrane permeability over bulkier heterocycles (e.g., thienothiopyran in dorzolamide) .
- Lack of a thiol or pyrazole moiety (cf. celecoxib) might reduce off-target effects but also limit COX-2 specificity .
Note on Limitations
This framework is speculative due to the absence of peer-reviewed evidence. Validating these hypotheses would require experimental work, including:
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)propane-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a methanesulfonyl group and a propane sulfonamide moiety . Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural characteristics contribute to its diverse biological activities.
The mechanism of action for this compound involves interactions with specific molecular targets that may inhibit enzymes or receptors involved in disease processes. Research suggests that it may inhibit certain kinases or proteases, disrupting cellular signaling pathways and potentially leading to the inhibition of cancer cell growth .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Sulfanilamide : A simple sulfonamide known for its antibacterial effects.
- Trimethoprim : A sulfa-based antibiotic effective against various bacterial strains.
These compounds demonstrate that sulfonamides can possess broad-spectrum antibacterial activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antibacterial |
| Trimethoprim | Sulfa-based antibiotic | Antibacterial |
| Quinoline Sulfate | Quinoline derivative | Antiparasitic |
Anticancer Activity
This compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through modulation of signaling pathways associated with cancer growth. For example:
- In vitro studies have shown that compounds derived from the tetrahydroquinoline structure can significantly reduce the viability of cancer cells.
Study on Antitumor Effects
A recent study evaluated the effects of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl) derivatives in combination with other therapeutic agents. The results indicated enhanced antitumor effects when used in conjunction with established chemotherapeutics. This suggests a synergistic potential that warrants further investigation .
Evaluation of Antiviral Properties
Another area of research has focused on the antiviral potential of this compound. Initial findings indicate that it may inhibit viral replication through interference with viral entry mechanisms or replication processes within host cells .
Future Directions
Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. This includes:
- In vivo studies to assess efficacy and safety profiles.
- Exploration of structure-activity relationships (SAR) to optimize its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
